molecular formula C21H20ClN3O2S B2995487 (E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide CAS No. 1424633-06-6

(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide

Cat. No. B2995487
CAS RN: 1424633-06-6
M. Wt: 413.92
InChI Key: RVZKOKUVAKOXFO-UHFFFAOYSA-N
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Description

(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Some studies have explored the synthesis of pyrazole derivatives, including those with benzenesulfonamide structures, highlighting methods for creating these compounds through reactions involving α, β-unsaturated aldehydes, phenylhydrazine hydrate, and various catalysts (Bayrak, 2021).

  • Molecular Docking and Structural Analysis : Certain studies have conducted molecular docking and crystallography to understand the orientation and interaction of pyrazole derivatives within specific biological targets, such as the cyclooxygenase-2 enzyme. This helps in predicting their biological activity and potential as therapeutic agents (Al-Hourani et al., 2015).

Pharmacological Applications

  • Anticancer Potential : Research has been conducted on the anticancer properties of pyrazole derivatives, including those with benzenesulfonamide structures. These studies have evaluated the compounds for their cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents (Gul et al., 2018).

  • Antimicrobial Activities : Some pyrazole derivatives have been tested for their antimicrobial properties against various bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms (Hassan, 2013).

  • Endothelin Converting Enzyme Inhibition : Research on compounds like SM-19712, a pyrazole derivative, has shown inhibition of endothelin converting enzyme, suggesting potential therapeutic applications in conditions like acute renal failure (Matsumura et al., 2000).

Mechanism of Action

Mode of Action

It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and biochemical pathways.

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by EN300-26621057. Based on its structural similarity to other compounds, it may influence a variety of cellular processes .

Pharmacokinetics

For instance, the presence of the sulfonamide group may affect its absorption and distribution .

Result of Action

The molecular and cellular effects of EN300-26621057’s action are largely unknown due to the lack of specific target and pathway information. It’s possible that the compound could have various effects depending on the proteins it interacts with .

Action Environment

The action, efficacy, and stability of EN300-26621057 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-11-9-16(10-12-17)13-14-28(26,27)23-15-20-19-7-4-8-21(19)25(24-20)18-5-2-1-3-6-18/h1-3,5-6,9-14,23H,4,7-8,15H2/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZKOKUVAKOXFO-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)N(N=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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